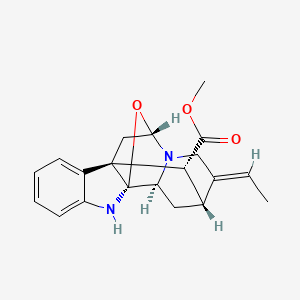
Picrinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picrinine is a bio-active alkaloid derived from the leaves of the medicinal tree Alstonia boonei, which is native to West Africa . It belongs to the akuammiline family of alkaloids, known for their complex molecular structures and significant biological activities . This compound has a molecular formula of C20H22N2O3 and a molar mass of 338.40 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of picrinine involves a series of intricate steps. One notable synthetic approach features the assembly of the [3.3.1]-azabicyclic core, a key Fischer indolization reaction to construct the natural product’s carbon framework, and a series of late-stage transformations . The synthesis also constitutes a formal synthesis of the related polycyclic alkaloid strictamine .
Industrial Production Methods
The leaves are typically crushed and subjected to extraction processes to isolate the alkaloid .
Chemical Reactions Analysis
Types of Reactions
Picrinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids, reducing agents, and various alkylating agents . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Picrinine has a wide range of scientific research applications, including:
Chemistry: This compound is used as a model compound in synthetic chemistry to study complex alkaloid synthesis.
Biology: It exhibits anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme.
Medicine: this compound has potential therapeutic applications due to its bio-active properties. .
Mechanism of Action
Comparison with Similar Compounds
Picrinine is part of the akuammiline family of alkaloids, which includes compounds like strictamine, vincorine, and scholarisine A . These compounds share similar structural features but differ in their specific biological activities and molecular targets . This compound’s unique structure and bio-active properties distinguish it from other alkaloids in this family .
List of Similar Compounds
- Strictamine
- Vincorine
- Scholarisine A
- Picralinal
- 19-epi-scholaricine
This compound’s distinct molecular framework and biological activities make it a compound of significant interest in various fields of scientific research.
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl (1R,9R,11S,14E,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
InChI |
InChI=1S/C20H22N2O3/c1-3-11-10-22-15-8-12(11)17(18(23)24-2)19-9-16(22)25-20(15,19)21-14-7-5-4-6-13(14)19/h3-7,12,15-17,21H,8-10H2,1-2H3/b11-3-/t12-,15-,16-,17-,19-,20-/m0/s1 |
InChI Key |
BDXYPHKGNUGUFG-VETGLWQVSA-N |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)C(=O)OC |
Canonical SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















